molecular formula C10H14ClNO3 B12055195 methyl (2S)-2-amino-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propanoate;hydrochloride CAS No. 857665-74-8

methyl (2S)-2-amino-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propanoate;hydrochloride

Cat. No.: B12055195
CAS No.: 857665-74-8
M. Wt: 237.63 g/mol
InChI Key: VXYFARNRGZWHTJ-JDPPHJKMSA-N
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Description

Methyl (2S)-2-amino-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propanoate;hydrochloride is a compound of significant interest in various scientific fields This compound is characterized by its unique isotopic labeling with carbon-13, which makes it particularly useful in research applications involving nuclear magnetic resonance (NMR) spectroscopy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propanoate;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the isotopically labeled benzene ring, which is achieved through the incorporation of carbon-13 labeled precursors.

    Formation of the Amino Acid Backbone: The amino acid backbone is synthesized through standard peptide synthesis techniques, involving the protection and deprotection of functional groups to ensure selective reactions.

    Coupling Reaction: The isotopically labeled benzene ring is then coupled with the amino acid backbone using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated peptide synthesizers and high-purity carbon-13 labeled precursors. The process would be optimized for yield and purity, with rigorous quality control measures to ensure the isotopic labeling is consistent.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propanoate;hydrochloride undergoes several types of chemical reactions:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: HNO3 in sulfuric acid (H2SO4) for nitration; Br2 in acetic acid for bromination.

Major Products

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Methyl (2S)-2-amino-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1-3,5-trien-1-yl)propanoate;hydrochloride has several applications in scientific research:

    Chemistry: Used as a probe in NMR spectroscopy due to its carbon-13 labeling, allowing for detailed structural analysis.

    Biology: Studied for its interactions with enzymes and receptors, providing insights into biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in metabolic studies.

    Industry: Utilized in the synthesis of complex organic molecules and as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propanoate;hydrochloride involves its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The carbon-13 labeling provides a unique advantage in tracking the compound’s metabolic pathways using NMR spectroscopy.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride: Similar structure but without isotopic labeling.

    Ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride: Ethyl ester variant.

    Methyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate;hydrochloride: Methoxy group instead of hydroxy group.

Uniqueness

The unique aspect of methyl (2S)-2-amino-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propanoate;hydrochloride is its carbon-13 labeling, which makes it particularly valuable in NMR spectroscopy and metabolic studies. This isotopic labeling allows for precise tracking and analysis of the compound in various biological and chemical systems, providing insights that are not possible with non-labeled analogs.

Properties

CAS No.

857665-74-8

Molecular Formula

C10H14ClNO3

Molecular Weight

237.63 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propanoate;hydrochloride

InChI

InChI=1S/C10H13NO3.ClH/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m0./s1/i2+1,3+1,4+1,5+1,7+1,8+1;

InChI Key

VXYFARNRGZWHTJ-JDPPHJKMSA-N

Isomeric SMILES

COC(=O)[C@H](C[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O)N.Cl

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)N.Cl

Origin of Product

United States

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